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Compound of Interest

Compound Name: N-(2-Aminoethyl)piperidine

Cat. No.: B1265931 Get Quote

CAS Number: 27578-60-5

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)piperidine, a

versatile diamine utilized in synthetic chemistry, particularly in the development of

pharmacologically active compounds. This document is intended for researchers, scientists,

and drug development professionals, offering detailed information on its chemical properties,

synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties
N-(2-Aminoethyl)piperidine, also known as 2-(piperidin-1-yl)ethan-1-amine, is a colorless to

pale yellow liquid with a characteristic amine odor. Its chemical structure features a piperidine

ring N-substituted with an ethylamine group. This bifunctional nature, possessing both a tertiary

amine within the piperidine ring and a primary amine at the terminus of the ethyl chain, makes it

a valuable building block in organic synthesis. The primary amine is generally more

nucleophilic and sterically accessible than the tertiary amine of the piperidine ring, allowing for

selective chemical modifications.

Table 1: Physicochemical and Spectroscopic Data for N-(2-Aminoethyl)piperidine
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Property Value Reference(s)

CAS Number 27578-60-5 [1][2]

Molecular Formula C₇H₁₆N₂ [2][3]

Molecular Weight 128.22 g/mol [2]

Appearance Clear colorless to yellow liquid [3]

Boiling Point 186 °C (lit.)

Density 0.899 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.473 (lit.)

Flash Point 58 °C (closed cup)

Water Solubility Partly miscible

¹H NMR (400 MHz, CDCl₃)
See Section 3.1 for detailed

spectral data

¹³C NMR (CDCl₃)
See Section 3.1 for detailed

spectral data
[1]

FT-IR Spectrum Conforms to structure [3]

Mass Spectrum (EI)
Major fragments at m/z 98, 42,

41

InChI Key
CJNRGSHEMCMUOE-

UHFFFAOYSA-N
[3]

SMILES NCCN1CCCCC1 [3]

Synthesis and Reactivity
While a specific, detailed industrial synthesis protocol for N-(2-Aminoethyl)piperidine is not

readily available in the reviewed literature, its synthesis can be conceptually approached

through established methods for N-alkylation of amines. Two common retrosynthetic pathways

involve the reaction of piperidine with either a 2-haloethylamine or aziridine.
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From Piperidine and a 2-Haloethylamine: This is a standard nucleophilic substitution reaction

where piperidine acts as the nucleophile, displacing a halide (e.g., chloride) from a 2-

haloethylamine derivative. The reaction is typically carried out in the presence of a base to

neutralize the hydrohalic acid byproduct.

From Piperidine and Aziridine: The ring-opening of aziridine with piperidine provides another

route. This reaction is often catalyzed by an acid and proceeds via nucleophilic attack of the

piperidine nitrogen on a protonated aziridine ring.

The reactivity of N-(2-Aminoethyl)piperidine is dominated by its two amine functionalities. The

primary amine readily participates in reactions such as acylation, alkylation, and condensation

with aldehydes and ketones to form Schiff bases. This differential reactivity allows for its use as

a scaffold in the construction of more complex molecules.

Experimental Data and Protocols
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of N-(2-Aminoethyl)piperidine in

deuterated chloroform would be expected to show characteristic signals for the piperidine ring

protons, the ethyl bridge protons, and the primary amine protons. The piperidine protons

typically appear as multiplets in the range of δ 1.4-2.5 ppm. The methylene protons of the ethyl

bridge would appear as two distinct triplets, and the primary amine protons would likely be a

broad singlet.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with

distinct signals for the three different carbon environments in the piperidine ring and the two

carbons of the ethyl chain. Expected chemical shifts would be approximately δ 54-60 ppm for

the carbons adjacent to the piperidine nitrogen, and around δ 24-27 ppm for the other

piperidine carbons. The ethyl bridge carbons would also have characteristic shifts.[1]

FT-IR (Film): The infrared spectrum would show characteristic N-H stretching vibrations for the

primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the alkyl groups

below 3000 cm⁻¹, and C-N stretching vibrations.

GC-MS (EI): Gas chromatography-mass spectrometry analysis would show a molecular ion

peak (M⁺) at m/z 128. The fragmentation pattern would likely be dominated by the loss of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1265931?utm_src=pdf-body
https://www.benchchem.com/product/b1265931?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_27578-60-5_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aminoethyl side chain or fragmentation of the piperidine ring, with a prominent base peak at

m/z 98.

Application in the Synthesis of Sigma-1 Receptor
Ligands
A significant application of N-(2-Aminoethyl)piperidine in drug discovery is its use as a

scaffold for the synthesis of sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a chaperone

protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various

cellular processes, including calcium signaling and cell survival.[4] It is overexpressed in

several cancer types, making it a promising therapeutic target.

Derivatives of N-(2-Aminoethyl)piperidine have been synthesized and shown to exhibit high

affinity for the σ₁ receptor and possess antiproliferative properties against cancer cell lines.[5]

[6]

The following diagram illustrates a general workflow for the development of N-(2-
Aminoethyl)piperidine-based σ₁ receptor ligands.
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Caption: General workflow for the development of N-(2-Aminoethyl)piperidine-based σ₁

receptor ligands.

Sigma-1 Receptor Signaling Pathway in Cancer
The σ₁ receptor modulates intracellular calcium (Ca²⁺) signaling, which is crucial for cancer cell

survival and proliferation.[4][7] Under normal conditions, the σ₁ receptor is associated with the

chaperone BiP at the endoplasmic reticulum (ER). Upon stimulation by ligands or cellular

stress, it dissociates from BiP and can interact with various proteins, including the inositol

1,4,5-trisphosphate receptor (IP₃R), a key channel for Ca²⁺ release from the ER.[4][8] By

modulating IP₃R activity, σ₁ receptor ligands can influence mitochondrial Ca²⁺ levels, impacting

cellular metabolism and apoptosis.
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Caption: Simplified signaling pathway of the σ₁ receptor in cancer cell calcium homeostasis.

Experimental Protocol: Cytotoxicity Assessment using
MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability. It is based on the reduction of MTT by mitochondrial

dehydrogenases of viable cells into a purple formazan product. The intensity of the color is

proportional to the number of viable cells. The following is a general protocol that can be

adapted for testing the cytotoxicity of N-(2-Aminoethyl)piperidine derivatives on cancer cell

lines.[9][10][11][12]

Materials:

Cancer cell line of interest (e.g., MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

N-(2-Aminoethyl)piperidine derivative stock solution (in DMSO)

Phosphate-Buffered Saline (PBS)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere

to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of the test compound. Include a vehicle control (medium with the same

concentration of DMSO as the highest compound concentration) and a blank (medium only).

Incubation: Incubate the plate for 24, 48, or 72 hours.
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MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and

incubate for an additional 2-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth) can be determined by plotting a dose-response curve.

Safety Information
N-(2-Aminoethyl)piperidine is classified as a flammable liquid and is corrosive. It can cause

severe skin burns and eye damage.[2] Appropriate personal protective equipment, including

gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should

be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to

the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
N-(2-Aminoethyl)piperidine is a valuable and versatile chemical intermediate with significant

applications in medicinal chemistry and drug discovery. Its bifunctional nature allows for the

synthesis of a wide range of derivatives, most notably as ligands for the σ₁ receptor, which

have shown promise as potential anticancer agents. This guide provides essential technical

information to aid researchers in the effective utilization of this compound in their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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